molecular formula C13H17N5O B12597287 N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide CAS No. 638146-73-3

N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide

Katalognummer: B12597287
CAS-Nummer: 638146-73-3
Molekulargewicht: 259.31 g/mol
InChI-Schlüssel: VDUAREFZGKJZGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tetrazole ring attached to a benzamide moiety, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Benzamide Moiety: The tetrazole derivative is then coupled with 4-(propan-2-yl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-Methyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide
  • N-(1-Ethyl-1H-tetrazol-5-yl)-4-(methyl)benzamide
  • N-(1-Ethyl-1H-tetrazol-5-yl)-4-(tert-butyl)benzamide

Uniqueness

N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be explored through comparative studies on their reactivity, stability, and biological activities.

Eigenschaften

CAS-Nummer

638146-73-3

Molekularformel

C13H17N5O

Molekulargewicht

259.31 g/mol

IUPAC-Name

N-(1-ethyltetrazol-5-yl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C13H17N5O/c1-4-18-13(15-16-17-18)14-12(19)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,14,15,17,19)

InChI-Schlüssel

VDUAREFZGKJZGV-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=NN=N1)NC(=O)C2=CC=C(C=C2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.